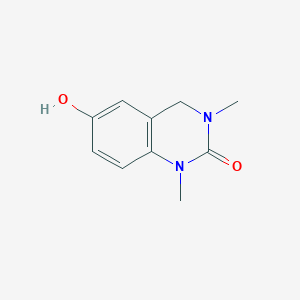

6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one

Description

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one |

InChI |

InChI=1S/C10H12N2O2/c1-11-6-7-5-8(13)3-4-9(7)12(2)10(11)14/h3-5,13H,6H2,1-2H3 |

InChI Key |

NWPHCVUQLCNGFB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2=C(C=CC(=C2)O)N(C1=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Quinazolinone Systems

Established Synthetic Pathways to the Quinazolinone Core

The construction of the fundamental quinazolinone ring system can be achieved through several reliable and well-documented synthetic routes.

One of the most fundamental and widely employed methods for synthesizing the quinazolinone core is the cyclocondensation of readily available ortho-amino-substituted benzoic acid derivatives. researchgate.net The reaction of anthranilic acid with amides, known as the Niementowski quinazolinone synthesis, is a classic approach that typically requires high temperatures. nih.gov Modifications using excess formamide (B127407) at elevated temperatures can produce the 3H-quinazolin-4-one core in very good yields. frontiersin.org

A more direct route involves the use of ortho-aminobenzamides, which can undergo condensation with various carbonyl compounds. researchgate.net For instance, the reaction of 2-aminobenzamides with aldehydes is a common strategy. rsc.orgrhhz.net This transformation can be facilitated by various catalysts and conditions, including metal-free approaches using hydrogen peroxide as a green oxidant. rhhz.net The reaction mechanism generally involves the initial formation of an aldehyde-amine condensation intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the final quinazolinone product. rhhz.net

| Starting Material | Reagent | Conditions | Product | Citation |

| Anthranilic Acid | Formamide | Heat, 120°C | 4(3H)-Quinazolinone | nih.gov |

| 2-Aminobenzamide | Aldehydes | H₂O₂, 120°C, metal-free | 2-Substituted Quinazolinones | rhhz.net |

| 2-Aminobenzamide | Aldehydes/Ketones | Graphene Oxide, Oxone, H₂O | Quinazolin-4(3H)-ones | rsc.org |

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their high efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.gov Several MCR strategies have been developed for the synthesis of quinazolinones. A common approach involves the one-pot, three-component reaction of an isatoic anhydride, an amine, and an orthoester, which can be performed under classical heating or microwave irradiation to afford 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields. orgchemres.orgacs.org

The Ugi four-component reaction (Ugi-4CR) has also been adapted for the rapid synthesis of diverse and complex polycyclic quinazolinones. nih.govacs.org This strategy involves reacting components like o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia, followed by a subsequent cyclization step, such as a palladium-catalyzed annulation, to construct the final scaffold. nih.govacs.org These MCR-based protocols offer a significant advantage for creating libraries of structurally diverse quinazolinone analogs for biological screening. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Citation |

| Isatoic Anhydride | Amine | Orthoester | Heat (120°C) or MW (140°C) | 2,3-Disubstituted Quinazolin-4(3H)-ones | acs.org |

| Isatoic Anhydride | Aromatic Aldehyde | Urea (B33335) | Sulfonic acid functionalized mesoporous silica | 2,3-Dihydroquinazolin-4(1H)-ones | orgchemres.org |

| o-Bromobenzoic Acid | o-Cyanobenzaldehyde | Isocyanide | Ugi-4CR followed by Pd-catalyzed annulation | Polycyclic Quinazolinones | nih.govacs.org |

Microwave irradiation has become a popular alternative to conventional heating in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. frontiersin.orgnih.gov The synthesis of the quinazolinone core has greatly benefited from this technology. nih.gov For example, the Niementowski reaction, which traditionally requires lengthy heating, can be significantly accelerated under microwave conditions. frontiersin.org

Microwave-assisted protocols have been developed for various quinazolinone syntheses, including the reaction of 2-aminobenzamides with alcohols using a copper catalyst under solvent-free conditions, affording products in high yields. nih.gov Similarly, iron-catalyzed cyclization of 2-halobenzoic acids with amidines in water has been efficiently performed under microwave irradiation, highlighting a green and rapid synthetic route. sci-hub.cat The use of microwaves often enhances reaction rates by efficiently heating the polar reactants and solvents, making it a highly effective technique for constructing the quinazolinone scaffold. frontiersin.orgnih.gov

| Reactants | Catalyst/Solvent | Method | Key Advantages | Citation |

| 2-Aminobenzamides, Alcohols | Copper(I), Cs₂CO₃ | Microwave, Solvent-free | Rapid, high yields (up to 92%) | nih.gov |

| 2-Halobenzoic Acids, Amidines | Iron(III), L-proline | Microwave, Water | Green, rapid, efficient | sci-hub.cat |

| Anthranilic Acid, Acyl Chlorides, Amines | None | Microwave, Neat | Short reaction time, facile work-up | frontiersin.org |

A powerful strategy for constructing the quinazolinone ring involves a sequence of intermolecular nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization. acs.orgnih.gov This method typically utilizes ortho-halobenzamides, particularly ortho-fluorobenzamides, as the starting material. acs.orgnih.govacs.org In a transition-metal-free approach, an ortho-fluorobenzamide reacts with an amide in the presence of a strong base, such as cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.gov The reaction proceeds via an initial SNAr step where the amide displaces the fluoride, followed by an in-situ intramolecular cyclization to furnish the quinazolinone ring. nih.gov This one-pot protocol is efficient for producing both 2-substituted and 2,3-disubstituted quinazolin-4-ones. nih.govacs.org

Beyond the aforementioned methods, a variety of other synthetic strategies have been developed. The Griess synthesis, reported in 1869, represents the first synthesis of a quinazolinone, involving the condensation of anthranilic acid and cyanide. nih.gov

Modern approaches frequently employ transition-metal catalysis. Copper-catalyzed domino reactions of alkyl halides and anthranilamides provide an effective route to 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Similarly, iron-catalyzed methods are valued for being both cost-effective and environmentally benign. sci-hub.cat Nanocatalysts have also been employed to enhance reaction efficiency and facilitate catalyst recovery, aligning with the principles of green chemistry. tandfonline.com Oxidative cyclization is another prominent strategy, where intermediates are oxidized in the final step to form the aromatic quinazolinone ring. This can be achieved using various oxidants, such as potassium permanganate (B83412) (KMnO₄) or simply atmospheric oxygen, sometimes in the presence of a catalyst. nih.govfrontiersin.org

Targeted Synthesis of 6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one and its Structural Precursors

While numerous methods exist for the general synthesis of the quinazolinone core, specific literature detailing the direct synthesis of this compound is not extensively documented in readily available sources. However, its synthesis can be logically proposed based on established methodologies by selecting appropriate precursors.

A plausible and highly convergent synthetic route would involve the cyclization of a suitably substituted N,N'-disubstituted urea derivative. The key precursor for this approach would be 2-amino-5-hydroxy-N-methylbenzamide .

The proposed synthesis would proceed as follows:

Formation of the Precursor (2-amino-5-hydroxy-N-methylbenzamide): This precursor could be synthesized from 5-hydroxyanthranilic acid. The carboxylic acid would first be activated and then reacted with methylamine (B109427) to form the corresponding N-methylamide.

Cyclization to form the Quinazolinone Ring: The resulting 2-amino-5-hydroxy-N-methylbenzamide could then be cyclized. A common method for installing the N-methyl group at position 3 and the carbonyl at position 2 is through reaction with a phosgene (B1210022) equivalent or a chloroformate, followed by reaction with methylamine. A more direct approach would be a condensation reaction with N,N'-dimethylurea or by reacting the precursor with methyl isocyanate to form an intermediate urea, which would then undergo base- or acid-catalyzed intramolecular cyclization to yield the target molecule, this compound.

This proposed pathway leverages well-established reactions for quinazolinone synthesis and demonstrates how the general methods described in section 2.1 can be adapted for the targeted preparation of specific derivatives.

Derivatization Strategies for Structural Diversification and Hybrid Molecule Formation

Regioselective Functionalization Techniques and Their Implications

Further research and publication on the chemical reactivity and synthetic utility of this compound are required before a comprehensive and scientifically sound article on this specific topic can be composed.

Advanced Analytical and Spectroscopic Characterization Methodologies in Quinazolinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. For 6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinazolinone ring system, the two methyl groups at positions 1 and 3, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) provide information on the electronic environment and neighboring protons, respectively. For instance, aromatic protons typically appear in the range of δ 6.5-8.0 ppm, while N-methyl protons are found further upfield. ijpcbs.comnih.gov

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. In the spectrum of this compound, characteristic signals would be expected for the carbonyl carbon (C2), the carbons of the aromatic ring, and the two methyl carbons. The carbonyl carbon of the quinazolinone ring typically resonates at a downfield chemical shift, often in the range of 160-165 ppm. rsc.orgresearchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer): This NMR technique is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ groups, and negative signals for CH₂ groups, while quaternary carbons would be absent. This helps in assigning the signals observed in the broad-band decoupled ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~163.0 |

| C4 | - | ~147.0 |

| C4a | - | ~115.0 |

| C5 | ~7.0 (d) | ~118.0 |

| C6 | - | ~155.0 (C-OH) |

| C7 | ~6.8 (dd) | ~110.0 |

| C8 | ~7.2 (d) | ~128.0 |

| C8a | - | ~140.0 |

| N1-CH₃ | ~3.5 (s) | ~29.0 |

| N3-CH₃ | ~3.4 (s) | ~28.0 |

| 6-OH | ~9.5 (s, br) | - |

Note: The values in the table are predicted based on general principles and data from similar quinazolinone structures and may vary from experimental results.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a synthesized compound and providing structural information through fragmentation analysis. The molecular formula for this compound is C₁₀H₁₀N₂O₂, giving it a molecular weight of 190.19 g/mol .

In an electron impact (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition with high accuracy. researchgate.net The fragmentation pattern is also characteristic of the molecule's structure. For quinazolinone derivatives, fragmentation often involves the cleavage of substituent groups and characteristic ruptures of the heterocyclic ring system. researchgate.netnih.gov Common fragmentation pathways may include the loss of methyl radicals (•CH₃) or carbon monoxide (CO). researchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.19 g/mol |

| HRMS (ESI+) [M+H]⁺ | Calculated for C₁₀H₁₁N₂O₂⁺: 191.0815 |

| Key Fragmentation Pathways | Loss of CO, loss of CH₃, cleavage of the pyrimidine (B1678525) ring |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the FT-IR spectrum would display several key absorption bands. A strong, sharp absorption band corresponding to the carbonyl (C=O) group stretching of the amide is expected around 1670-1690 cm⁻¹. The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹. nih.gov Vibrations corresponding to C=N and C=C bonds within the quinazolinone ring system would be seen in the 1500-1620 cm⁻¹ region. asianpubs.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl) | 3200-3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2850-2960 | Medium |

| C=O Stretch (amide) | 1670-1690 | Strong |

| C=N / C=C Stretch (ring) | 1500-1620 | Medium-Strong |

| C-N Stretch | 1200-1350 | Medium |

| C-O Stretch (hydroxyl) | 1000-1250 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing compounds with chromophores, such as the conjugated system present in the quinazolinone ring. tanta.edu.eg

Table 4: Typical UV-Vis Absorption Maxima (λₘₐₓ) for Quinazolinone Derivatives

| Wavelength Range (nm) | Type of Electronic Transition |

| 210-285 | π → π |

| 285-320 | n → π and π → π* |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques are essential for the separation, identification, and purification of compounds. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for assessing the purity of synthesized products. tricliniclabs.com

In a typical Reverse-Phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water). The compound is injected into the system, and its retention time—the time it takes to travel through the column—is measured. A pure compound will typically show a single, sharp peak at a characteristic retention time under specific conditions (flow rate, mobile phase composition, temperature). The presence of multiple peaks indicates impurities. HPLC methods are validated for parameters like linearity, precision, and accuracy to ensure reliable purity determination. ptfarm.plnih.gov

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. This comparison serves as a crucial verification of the compound's stoichiometric composition and purity.

For a new compound to be considered pure, the experimentally found values for C, H, and N should typically be within ±0.4% of the calculated theoretical values. acs.org For this compound (C₁₀H₁₀N₂O₂), the theoretical elemental composition can be calculated precisely.

Table 5: Elemental Analysis Data for C₁₀H₁₀N₂O₂

| Element | Mass Percent (%) |

| Carbon (C) | 63.15 |

| Hydrogen (H) | 5.30 |

| Nitrogen (N) | 14.73 |

| Oxygen (O) | 16.82 |

Computational and Theoretical Chemistry Investigations of Quinazolinone Structures

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govmui.ac.ir It is widely applied to quinazolinone derivatives to understand their geometry, reactivity, and spectroscopic properties. nih.govacs.org DFT calculations for 6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one would involve optimizing its three-dimensional structure to the lowest energy state and then calculating various electronic descriptors to predict its chemical behavior. nih.gov

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. acs.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This increased reactivity can be important for biological activity, as it facilitates interactions with biological targets. researchgate.net For quinazolinone derivatives, a smaller energy gap is often correlated with enhanced bioactivity due to the ease of charge transfer within the molecule. acs.org DFT calculations would precisely determine the HOMO and LUMO energy levels for this compound, allowing for the prediction of its kinetic stability and potential for charge transfer interactions, which are vital for its function as a potential drug candidate. acs.orgacs.org

Table 1: Representative Quantum Chemical Descriptors for a Quinazolinone Scaffold (Note: This table presents typical values for quinazolinone-like structures based on DFT studies of related compounds, as specific data for this compound is not available. Values are for illustrative purposes.)

| Parameter | Symbol | Typical Value Range | Significance |

| HOMO Energy | EHOMO | -6.0 to -7.0 eV | Electron-donating capacity |

| LUMO Energy | ELUMO | -1.5 to -2.5 eV | Electron-accepting capacity |

| Energy Gap | ΔE | 3.5 to 5.0 eV | Chemical reactivity and stability |

| Hardness | η | 1.75 to 2.5 eV | Resistance to change in electron distribution |

| Electronegativity | χ | 3.75 to 4.75 eV | Power to attract electrons |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. researchgate.netwolfram.com It is used to identify regions that are rich in electrons (nucleophilic) or poor in electrons (electrophilic). waocp.org In an MEP map, electron-rich areas, which are prone to electrophilic attack, are typically colored red, while electron-deficient areas, susceptible to nucleophilic attack, are colored blue. researchgate.net Neutral regions are shown in green. wolfram.com

For this compound, an MEP map would reveal the reactive sites. The oxygen atoms of the carbonyl and hydroxyl groups, along with the nitrogen atoms in the quinazolinone ring, are expected to be electron-rich (red or yellow regions), indicating their role as hydrogen bond acceptors. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would likely appear as an electron-deficient (blue) region, making it a potential hydrogen bond donor. This information is critical for predicting how the molecule will interact with biological targets like proteins or DNA. researchgate.nettandfonline.com

Mulliken charge analysis is a method used to calculate the partial atomic charges within a molecule, providing a quantitative measure of the electron distribution. niscpr.res.in This analysis helps in understanding the electrostatic potential and reactivity of individual atoms. niscpr.res.in In the structure of this compound, DFT calculations would assign specific charge values to each atom.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. researchgate.netkemdikbud.go.id This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov For this compound, docking simulations would be performed against various biological targets known to be modulated by quinazolinone derivatives, such as kinases (e.g., EGFR), cyclooxygenase (COX) enzymes, or matrix metalloproteinases (MMPs). nih.govnih.govnih.gov

The simulation places the molecule into the active site of the target protein and calculates a "docking score," which estimates the binding affinity. researchgate.net A lower docking score generally indicates a more favorable binding interaction. The simulation also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. researchgate.net For instance, the hydroxyl and carbonyl groups of this compound would be predicted to form key hydrogen bonds with residues in the active site, anchoring the molecule in place. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Quinazolinone Ligand (Note: This table is a hypothetical representation of docking results against a kinase target, based on studies of similar quinazolinone inhibitors. nih.govrdd.edu.iq)

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| EGFR Kinase (1M17) | -8.5 | Met793, Thr790 | Hydrogen Bond |

| Leu718, Val726 | Hydrophobic Interaction | ||

| COX-2 (3LN1) | -9.2 | Arg120, Tyr355 | Hydrogen Bond, π-π Stacking |

| Val523, Leu352 | Hydrophobic Interaction |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule and its complex with a target protein over time. abap.co.in While docking provides a static snapshot of the binding pose, MD simulations simulate the movements of atoms and molecules, offering a more realistic view of the interaction in a biological environment. researchgate.nettandfonline.com

An MD simulation of the this compound-protein complex would involve placing it in a simulated aqueous environment and calculating the atomic trajectories over a period of nanoseconds. nih.gov The stability of the complex is assessed by analyzing parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.net A stable RMSD plot indicates that the ligand remains securely bound in the active site. researchgate.net RMSF analysis highlights the flexibility of different parts of the protein and ligand, revealing which residues are key to maintaining the binding interaction. researchgate.net These simulations are crucial for validating docking results and confirming the stability of the predicted binding mode. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net By analyzing a dataset of related quinazolinone derivatives with known activities, a QSAR model can be developed to predict the activity of new, untested compounds like this compound. rsc.orgnih.gov

The process involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound in a training set. acs.orgorientjchem.org Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC50 values). nih.gov A statistically robust QSAR model can then be used to predict the activity of this compound based on its calculated descriptors. researchgate.net This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. rsc.org

An exhaustive search for scientific literature detailing the pre-clinical biological activity of the specific chemical compound “this compound” did not yield sufficient data to populate the requested article outline. The available research focuses on the broader class of quinazolinone derivatives, rather than providing specific experimental results for this particular molecule. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided detailed outline for “this compound”.

Pre Clinical Biological Activity Profiling and Mechanistic Studies of Quinazolinones

Antimicrobial Research (Antibacterial, Antifungal, Antimalarial, Antiviral, Antitubercular)

Structure-Activity Relationship Studies in Antimicrobial Contexts

The quinazolinone nucleus is a significant pharmacophore in the development of antimicrobial agents. nih.gov Structure-activity relationship (SAR) studies have identified key structural features that influence the antimicrobial efficacy of these compounds. Modifications at various positions on the quinazolinone ring system can significantly enhance activity against both bacteria and fungi. nih.govresearchgate.net

Key SAR findings for the quinazolinone class include:

Substitution at Position 2: The presence of methyl, amine, or thiol groups at this position is often considered essential for antimicrobial activity. nih.gov

Substitution at Position 3: A substituted aromatic ring at the third position is a common feature in active compounds. nih.gov

Halogenation at Positions 6 and 8: The introduction of halogen atoms, such as iodine or bromine, at the 6th and 8th positions of the quinazolinone ring can markedly improve antibacterial properties. nih.govresearchgate.netresearchgate.net

Substitution at Position 4: Amine or substituted amine groups at the 4th position have been shown to enhance antimicrobial effects. nih.gov

These general SAR principles guide the design of new quinazolinone derivatives with improved potency and spectrum of activity. nih.gov While these findings apply to the broader class, specific testing on "6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one" would be required to determine its particular antimicrobial profile.

Anti-inflammatory Pathways and Molecular Targets

Quinazolinone derivatives have been extensively investigated for their anti-inflammatory properties. researchgate.netbiotech-asia.orgmdpi.com The core quinazoline (B50416) structure is associated with various biological activities, including analgesic and anti-inflammatory effects. researchgate.netnih.gov For instance, certain 2-phenyl quinazolinone derivatives and 6,8-dibromo-4(3H)-quinazolinone derivatives have demonstrated notable anti-inflammatory and analgesic activities in preclinical models. researchgate.netresearchgate.net The mechanism of action is often linked to the inhibition of inflammatory mediators, though specific molecular targets can vary between derivatives.

Antioxidant Mechanisms and Radical Scavenging Activities

Several studies have highlighted the antioxidant potential of the quinazolinone scaffold. mdpi.comsapub.orgnih.gov The ability of these compounds to scavenge free radicals is a key aspect of their antioxidant activity. The introduction of phenolic groups or other radical-scavenging moieties onto the quinazolinone core can enhance this property. mdpi.com For example, linking the quinazolinone and phenol (B47542) scaffolds has been shown to increase antioxidant effects, with some ortho-diphenolic derivatives exhibiting stronger activity than standards like ascorbic acid and Trolox. mdpi.com The antioxidant mechanisms can involve hydrogen atom transfer, electron donation, or chelation of metal ions. mdpi.com

Central Nervous System (CNS) Activity Research

The lipophilic nature of the quinazolinone ring system allows for potential penetration of the blood-brain barrier, making it a suitable scaffold for developing CNS-active agents. nih.gov Derivatives of quinazolinone have been explored for a range of CNS activities, including anticonvulsant, antidepressant, and anxiolytic effects. nih.govnih.govnih.gov The broad biological profile of quinazolinones includes CNS depressant activity. nih.gov

The γ-aminobutyric acid type A (GABA-A) receptor is a major inhibitory neurotransmitter receptor in the central nervous system and a key target for many CNS-active drugs. nih.gov The GABA-A receptor is a ligand-gated ion channel composed of five subunits, with various isoforms exhibiting distinct pharmacological properties. nih.govunifi.it Certain classes of compounds, such as pyrazoloquinolinones, are known to modulate GABA-A receptors by binding at specific interfaces between the subunits. nih.govcore.ac.uk While some phenolic compounds have shown activity as GABA-A receptor ligands, specific binding studies for "this compound" at the GABA-A receptor have not been reported. mdpi.com

Other Investigated Biological Activities

The versatility of the quinazolinone scaffold has led to its investigation in a multitude of other therapeutic areas. nih.govnih.gov Various derivatives have been reported to possess a wide array of pharmacological effects, including:

Antidiabetic nih.gov

Antihypertensive nih.gov

Diuretic

Analgesic researchgate.netresearchgate.net

Anticholinergic

Calcilytic

This broad spectrum of activity underscores the importance of the quinazolinone core as a privileged structure in medicinal chemistry. nih.govresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Quinazolinones

Impact of Substituent Variation on Biological Efficacy and Selectivity

The biological profile of a quinazolinone derivative is profoundly influenced by the nature and position of its substituents. The core structure of 6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one features a hydroxyl group at the C-6 position and methyl groups at the N-1 and N-3 positions of the heterocyclic ring system.

Positional Effects of Functional Groups (e.g., C-1, C-2, C-3, C-6, C-8 Substitutions)

SAR studies have demonstrated that nearly every position on the quinazolinone ring system can be modified to modulate biological activity. nih.govacs.org

C-2 Position: The carbonyl group at the C-2 position is a defining feature of this particular quinazolinone isomer. Substitutions at this position are known to be essential for activity. For instance, the attachment of small lipophilic groups or electron-donating groups can enhance biological effects. nih.govnih.gov

C-6 Position: The benzene (B151609) portion of the bicyclic system offers significant scope for modification. The hydroxyl group at the C-6 position in the target molecule is a key feature. Generally, electron-releasing groups at the C-6 position are known to enhance the activity of certain quinazolinone-based agents. nih.gov Specifically, substitutions at C-6 have been shown to influence anticancer and antimicrobial properties. nih.govnih.gov For example, placing a nitro group at C-6 has been found to increase anticancer activity, while halogens or other electron-rich substituents can boost antibacterial potency. nih.gov The hydroxyl group, being electron-rich, is thus predicted to positively influence the biological profile.

C-8 Position: Although unsubstituted in the target molecule, the C-8 position is another strategic site for modification. Similar to the C-6 position, introducing halogen atoms at C-8 has been shown to improve the antimicrobial activity of quinazolinone derivatives. nih.gov A phenyl ring at this position has also been associated with improved anticancer potency. nih.gov

| Position | Substituent in Target Compound | Observed Effects of Similar/Related Substituents in Literature | Potential Impact on Activity |

|---|---|---|---|

| N-1 | Methyl (-CH₃) | Small alkyl groups are generally tolerated. nih.gov | Contributes to lipophilicity and receptor interaction. |

| C-2 | Oxo (=O) | Core structural feature; substitutions with small lipophilic or electron-donating groups are favorable. nih.govnih.gov | Acts as a hydrogen bond acceptor. |

| N-3 | Methyl (-CH₃) | Substitutions are critical for modulating a wide range of biological activities. nih.gov | Influences selectivity and pharmacokinetic properties. |

| C-6 | Hydroxy (-OH) | Electron-releasing groups enhance activity; halogens improve antimicrobial effects; nitro groups improve anticancer potency. nih.govnih.gov | Potential for enhanced biological efficacy; acts as a hydrogen bond donor/acceptor. |

| C-8 | Hydrogen (-H) | Halogen substitution can improve antimicrobial activity; phenyl substitution can improve anticancer potency. nih.govnih.gov | Site available for future optimization. |

Role of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of the substituents on the quinazolinone ring plays a pivotal role in determining biological efficacy. A general observation is that electron-donating groups often enhance activity more than electron-withdrawing groups in certain classes of quinazolinone inhibitors. nih.gov

Electron-Donating Groups (EDGs): The target molecule, this compound, is substituted with electron-donating groups: a hydroxyl group at C-6 and two methyl groups at N-1 and N-3. The hydroxyl group is a strong EDG through resonance, while the methyl groups are weak EDGs through induction. The presence of electron-rich substituents at the C-6 position is known to be favorable for potency against certain targets. nih.gov For example, studies on pyridazino-quinazolin-3-ones as PARP inhibitors found that EDGs increased activity. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, the placement of EWGs can also be beneficial, depending on the biological target. For instance, a nitro group (a strong EWG) at the C-6 position has been shown to increase anticancer activity. nih.gov In other cases, the presence of an EWG, such as a halogen on a phenyl ring attached to the quinazolinone core, can improve antimicrobial activity. juniperpublishers.com The yield of certain synthetic reactions to create quinazolines can be increased when an EWG is present on a reacting benzylamine. nih.gov

| Group Type | Example | Position on Quinazolinone Ring | Observed Effect on Biological Activity |

|---|---|---|---|

| Electron-Donating | Hydroxy (-OH), Methoxy (B1213986) (-OCH₃) | C-6 | Often enhances anticancer and antimicrobial activities. nih.govnih.gov |

| Electron-Donating | Methyl (-CH₃) | N-1, N-3 | Generally tolerated; influences lipophilicity. nih.gov |

| Electron-Withdrawing | Nitro (-NO₂) | C-6 | Can increase anticancer potency. nih.gov |

| Electron-Withdrawing | Halogens (F, Cl, Br) | C-6, C-8 | Can improve antimicrobial activity. nih.gov |

Hydrophobic and Hydrogen Bonding Interactions in Receptor Binding

The interaction between a quinazolinone derivative and its biological target is governed by a combination of forces, with hydrophobic interactions and hydrogen bonds being particularly crucial. nih.govimgroupofresearchers.com The functional groups on this compound contribute to both types of interactions.

Hydrogen Bonding: The hydroxyl group at C-6 is a key functional group capable of acting as both a hydrogen bond donor (from the -OH proton) and a hydrogen bond acceptor (via the lone pairs on the oxygen). The carbonyl oxygen at C-2 is a strong hydrogen bond acceptor. These features allow the molecule to form specific, directional interactions within a receptor's binding pocket, which is often critical for high-affinity binding. acs.org

Stereochemical Considerations in Biological Activity and Target Interaction

The specific molecule, this compound, is achiral and therefore does not have stereoisomers. However, stereochemistry is a critical consideration for the broader class of quinazolinone derivatives. When a chiral center is introduced into the molecule—for example, by incorporating a stereogenic carbon in a substituent at the N-3 position—the resulting enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles.

This difference arises because biological targets, such as enzymes and receptors, are themselves chiral. They often show a high degree of stereospecificity, meaning one enantiomer may bind with much higher affinity than the other because it achieves a better three-dimensional fit within the binding site. Therefore, in the development of chiral quinazolinone-based drugs, the synthesis and evaluation of individual enantiomers are essential to identify the more active and potentially less toxic isomer (the eutomer).

Pharmacophore Elucidation and Optimization Strategies

A pharmacophore is an abstract representation of the key molecular features necessary for biological activity. dovepress.com For this compound, a putative pharmacophore model can be derived from its structural features and the general SAR of the quinazolinone class. researchgate.netnih.gov

The key pharmacophoric features include:

An aromatic ring feature, corresponding to the benzene part of the scaffold.

A hydrogen bond acceptor, represented by the C-2 carbonyl oxygen.

A hydrogen bond donor/acceptor, provided by the C-6 hydroxyl group.

Two hydrophobic/lipophilic regions, corresponding to the N-1 and N-3 methyl groups.

| Pharmacophoric Feature | Structural Moiety in Target Compound | Potential Interaction Type |

|---|---|---|

| Aromatic Ring | Fused Benzene Ring | π-π stacking, hydrophobic interaction |

| Hydrogen Bond Acceptor | C-2 Carbonyl Oxygen | Hydrogen bonding |

| Hydrogen Bond Donor/Acceptor | C-6 Hydroxyl Group | Hydrogen bonding |

| Hydrophobic Group | N-1 Methyl Group | Hydrophobic interaction |

| Hydrophobic Group | N-3 Methyl Group | Hydrophobic interaction |

Optimization Strategies: Based on this pharmacophore model, several optimization strategies could be employed to design new analogues with potentially improved activity or selectivity. acs.orgnih.gov

Modification of the C-6 Substituent: The hydroxyl group could be converted to a methoxy group to study the effect of removing the hydrogen bond donating capability while retaining an electron-donating group. Alternatively, it could be replaced with other groups like amines or small alkyl chains to probe the steric and electronic requirements of the binding site.

Variation of N-3 Substituent: The N-3 methyl group is a prime site for modification. Replacing it with larger alkyl groups, cycloalkyl groups, or aryl rings could explore hydrophobic pockets in the target receptor and potentially introduce beneficial new interactions. nih.gov

Substitution on the Benzene Ring: Positions C-5, C-7, and C-8 are unsubstituted and available for modification. Introducing small, lipophilic, or halogen substituents at these positions could modulate the electronic properties and binding affinity of the entire molecule. nih.gov

Scaffold Hopping: While maintaining the key pharmacophoric features, the quinazolinone core itself could be replaced by other bicyclic heteroaromatic systems to explore novel chemical space and potentially improve properties like solubility or metabolic stability.

Through systematic application of these strategies, guided by computational modeling and biological testing, the this compound scaffold could serve as a starting point for the development of new therapeutic agents. nih.gov

Emerging Applications and Interdisciplinary Research of Quinazolinones

Applications in Materials Science (e.g., Corrosion Inhibition)

The protection of metals from corrosion is a critical industrial challenge, and organic heterocyclic compounds have emerged as a highly effective solution. Quinazolinone derivatives, in particular, have been investigated as potent corrosion inhibitors for various metals, most notably for mild steel in acidic environments like hydrochloric acid (HCl). bohrium.comuobaghdad.edu.iq

The efficacy of these compounds stems from their molecular structure, which includes heteroatoms (nitrogen and oxygen), aromatic rings, and often other functional groups. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that shields the metal from corrosive agents. physchemres.orgbohrium.com The mechanism of inhibition involves the interaction of lone pair electrons on the nitrogen and oxygen atoms, as well as the pi-electrons of the aromatic rings, with the vacant d-orbitals of iron atoms on the steel surface.

This adsorption can occur through two primary mechanisms: physisorption, involving weak electrostatic forces, or chemisorption, which involves the formation of stronger coordinate bonds. mdpi.com Studies often show that the adsorption of quinazolinone derivatives on steel surfaces follows the Langmuir adsorption isotherm, indicating the formation of a monolayer film. bohrium.comuobaghdad.edu.iq Research has demonstrated that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bohrium.com

Numerous studies have quantified the high inhibition efficiency of various quinazolinone derivatives. The substitution pattern on the quinazolinone core plays a significant role in determining its effectiveness, with different functional groups enhancing the molecule's ability to adsorb to the metal surface. abechem.comphyschemres.org

Table 1: Corrosion Inhibition Efficiency of Various Quinazolinone Derivatives on Mild Steel in 1M HCl

| Inhibitor Compound | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| A Schiff base derivative of 3-amino-2-(phenylamino) quinazolin-4(3H)-one | 0.5 M | 93% | uobaghdad.edu.iq |

| 12-(4-methoxyphenyl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzo uobaghdad.edu.iqnih.govimidazo[2,1-b]quinazolin-1(2H)-one (Q-OMe) | Not Specified | 96.7% | bohrium.com |

| 12-(4-nitrophenyl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzo uobaghdad.edu.iqnih.govimidazo[2,1-b]quinazolin-1(2H)-one (Q-NO2) | Not Specified | 94.7% | bohrium.com |

Use as Chemical Probes or Biological Tools for Mechanistic Investigations

The diverse biological activities of quinazolinones make them invaluable as chemical probes and tools for investigating complex biological mechanisms. researchgate.net By designing derivatives that selectively interact with specific biological targets like enzymes or receptors, researchers can elucidate cellular pathways and understand the molecular basis of diseases. nih.govnih.gov

A primary application is in the development of enzyme inhibitors. Quinazolinone-based molecules have been designed to target a wide range of enzymes with high potency and selectivity. nih.govnih.gov For instance, they are well-known as inhibitors of tyrosine kinases, a critical class of enzymes involved in cell signaling and proliferation. nih.gov Drugs like Gefitinib and Erlotinib, which feature a 4-anilinoquinazoline (B1210976) core, are used in cancer therapy to inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, and serve as tools to study EGFR-driven signaling pathways. nih.govmdpi.com

Beyond oncology, quinazolinone derivatives have been developed as potent inhibitors for other enzymes, allowing for detailed mechanistic studies in various therapeutic areas. nih.gov These compounds can be used to probe the active sites of enzymes, understand structure-activity relationships, and validate new drug targets. nih.gov

Furthermore, certain quinazolinones are used to study and disrupt microbial processes. For example, specific derivatives have been shown to inhibit biofilm formation in bacteria like Pseudomonas aeruginosa. nih.gov They achieve this by interfering with the quorum-sensing system, a cell-to-cell communication mechanism that regulates bacterial virulence. nih.gov This makes them excellent tools for investigating the intricacies of bacterial pathogenicity and developing anti-virulence strategies. The ability of some quinazolinones to inhibit tubulin polymerization also makes them useful probes for studying microtubule dynamics, which are essential for cell division and structure. nih.gov

Table 2: Examples of Quinazolinone Derivatives as Biological Tools

| Quinazolinone Derivative Class | Biological Target/Process | Application in Mechanistic Investigation | Key Findings | Reference |

|---|---|---|---|---|

| Metronidazole-quinazolinone hybrids | Metabolic enzymes (e.g., α-glycosidase, cholinesterases) | Probing enzyme inhibition for metabolic disorders | High inhibitory activity with Ki values in the nanomolar range. | nih.gov |

| 4-Anilinoquinazolines | EGFR Tyrosine Kinase | Investigating cancer cell signaling pathways | Potent and selective ATP-competitive inhibition of EGFR. | nih.govnih.gov |

| Substituted quinazolin-4-ones | P. aeruginosa quorum sensing | Studying bacterial biofilm formation and virulence | Inhibition of the transcriptional regulator PqsR, leading to reduced biofilm. | nih.gov |

| 2-Styrylquinazolin-4(3H)-ones | Tubulin Polymerization | Elucidating mechanisms of mitosis and cell division | Inhibition of microtubule assembly, leading to cell cycle arrest. | nih.gov |

| Quinazolin-4-one based hydroxamic acids | PI3K/HDAC enzymes | Investigating dual-target inhibition in epigenetics and cell signaling | Potent and selective dual inhibition of PI3Kγ/δ and HDAC6. | nih.gov |

Integration with Nanotechnology and Advanced Delivery Systems

The intersection of quinazolinone chemistry and nanotechnology opens new frontiers for advanced materials and therapeutic systems. This integration focuses on leveraging the unique properties of both quinazolinones and nanomaterials to create synergistic effects.

One key area is the use of nanocatalysts for the synthesis of quinazolinone derivatives. The synthesis of these complex molecules can be made more efficient, economical, and environmentally friendly by using catalysts on the nanoscale. researchgate.net For example, magnetically recoverable nanoparticles functionalized with catalytic agents have been employed to facilitate the one-pot synthesis of quinazolines, offering advantages like high yields and easy catalyst separation and reuse. researchgate.netsemanticscholar.org Functionalized mesoporous silica nanoparticles, such as SBA-15, have also been used as catalysts, providing a high surface area for reactant interaction and improving reaction efficiency. nih.gov

In terms of advanced delivery systems, the design principle involves encapsulating or conjugating quinazolinone-based drugs with nanocarriers. This approach aims to improve the solubility, stability, and targeted delivery of these therapeutic agents, thereby enhancing their efficacy while potentially reducing systemic toxicity. The mechanistic interaction involves the loading of the quinazolinone compound into the nanostructure (e.g., nanoparticles, liposomes) and its subsequent controlled release at a specific site, which can be triggered by factors like pH.

Furthermore, some quinazolinone derivatives possess inherent luminescence properties. rsc.org This has led to their development as fluorescent probes for bioimaging. When integrated with nanotechnology, these fluorescent quinazolinones can be used to label and track nanoparticles within biological systems, providing a powerful tool for diagnosing diseases and studying the fate of nanomedicines in vivo. nih.govrsc.org Their biocompatibility and low toxicity make them promising candidates for these advanced imaging applications. nih.gov

Future Research Directions and Unanswered Questions in Quinazolinone Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency, Atom Economy, and Environmental Sustainability

The development of novel synthetic routes for quinazolinone derivatives is driven by the principles of green chemistry, focusing on improving efficiency, maximizing atom economy, and ensuring environmental sustainability. nih.gov Traditional methods often involve harsh reaction conditions, toxic reagents, and stoichiometric by-products, prompting the exploration of cleaner and more efficient alternatives.

Recent advancements have centered on catalyst-free and solvent-free domino reactions, which offer high yields and minimize environmental impact. tandfonline.com For instance, heating aldehydes and anthranilamides under air as a cheap and readily available oxidant has proven to be a viable and green synthetic method. tandfonline.com Furthermore, the use of magnetic nanocatalysts, such as magnetically recoverable palladium catalysts, in multicomponent reactions (MCRs) represents a significant step forward. frontiersin.org These catalysts exhibit high activity, can be easily recovered and reused, and operate in environmentally benign solvent systems like PEG/water, aligning with green chemistry principles. frontiersin.org

Other sustainable approaches include:

Microwave-assisted synthesis: This technique often reduces reaction times and improves yields. nih.govtandfonline.com

Deep eutectic solvents (DES): Utilizing DES, such as choline chloride:urea (B33335), provides a greener alternative to conventional organic solvents. tandfonline.com

Visible-light-mediated synthesis: These methods offer mild and eco-friendly reaction conditions. nih.gov

CO2 Utilization: Innovative methods are being developed to use boiler flue gas as a source of CO2 for the synthesis of quinazolinones, replacing toxic reagents like phosgene (B1210022). researchgate.net

Organocatalysis: The use of small organic molecules as catalysts is gaining traction due to their stability, ready availability, and reduced toxicity compared to metal catalysts. frontiersin.org

These methodologies not only provide more sustainable routes to known quinazolinones but also open avenues for the synthesis of novel derivatives, such as the yet-to-be-extensively-studied "6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one".

Exploration of Undiscovered Biological Activities and Molecular Targets for Quinazolinone Scaffolds

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. mdpi.comsemanticscholar.orgnih.govnih.gov However, the full therapeutic potential of this class of compounds is far from being fully realized.

Future research will focus on exploring new biological activities and identifying novel molecular targets. This includes:

Antiviral Properties: Recent in silico studies have predicted potential antiviral activity against picornavirus for certain quinazolinone derivatives, an area that warrants further experimental investigation. globalresearchonline.net

Neurodegenerative Diseases: The ability of some quinazolinones to cross the blood-brain barrier makes them promising candidates for treating central nervous system disorders, including Alzheimer's disease. mdpi.commdpi.com Research is ongoing to design quinazoline (B50416) derivatives that can modulate targets like cholinesterases and β-amyloid aggregation. mdpi.com

Antiparasitic Agents: Some quinazolinone derivatives have shown promise as antiparasitic drugs, and further exploration in this area could lead to new treatments for diseases like malaria. semanticscholar.orgmdpi.com

Agrochemicals: The antifungal and herbicidal properties of certain quinazolinones suggest their potential application in agriculture for pest and weed control. mdpi.comnih.gov

The exploration of molecular hybridization, where the quinazolinone scaffold is combined with other pharmacologically active molecules, is a promising strategy to create new ligands with enhanced or novel biological activities. nih.govnih.govrsc.org

Advanced Mechanistic Elucidation using Integrated Experimental and Computational Approaches

A deeper understanding of how quinazolinone derivatives interact with their biological targets at a molecular level is crucial for the development of more effective drugs. The integration of experimental techniques with computational modeling provides powerful insights into these mechanisms.

Computational approaches play a significant role in modern drug discovery:

Molecular Docking: This technique predicts the binding orientation of a ligand within the active site of a target protein, helping to understand the interactions that drive biological activity. globalresearchonline.netnih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and the behavior of the interactions over time. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, which can be used to predict the activity of new derivatives. frontiersin.org

These computational studies, when combined with experimental validation (e.g., in vitro cytotoxicity assays, enzyme inhibition assays), create a robust framework for mechanistic elucidation. nih.govresearchgate.net This integrated approach allows researchers to understand the structure-activity relationships (SAR) of quinazolinone derivatives, identifying key structural features responsible for their biological effects. mdpi.comnih.gov For example, studies have shown that substitutions at positions 2, 6, and 8 of the quinazolinone ring are often critical for pharmacological activity. mdpi.comnih.gov

Rational Design of Next-Generation Quinazolinone Derivatives with Enhanced Specificity and Reduced Off-Target Interactions

The rational design of new drug candidates aims to create molecules with high potency for their intended target and minimal interaction with other biological molecules, thereby reducing the risk of side effects. For quinazolinone derivatives, this involves leveraging the structural and mechanistic knowledge gained from experimental and computational studies.

Key strategies in the rational design of next-generation quinazolinones include:

Target-Specific Design: By understanding the three-dimensional structure of a biological target, such as an enzyme or receptor, new quinazolinone derivatives can be designed to fit precisely into the active site, enhancing binding affinity and selectivity. researchgate.netresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Guided Optimization: Based on established SAR, medicinal chemists can systematically modify the quinazolinone scaffold to improve its pharmacological profile. mdpi.comnih.gov For example, introducing specific functional groups at key positions can enhance activity and selectivity. nih.gov

Multi-Target Ligands: In complex diseases like cancer, targeting multiple pathways simultaneously can be more effective. Rational design can be used to create single quinazolinone-based molecules that inhibit multiple targets, such as dual STAT-3 and c-Src inhibitors. nih.gov

Pharmacophore Modeling and 3D-QSAR: These computational tools help to identify the essential structural features required for biological activity and guide the design of new compounds with improved properties. frontiersin.orgbenthamscience.com

The ultimate goal is to develop quinazolinone-based therapies with superior efficacy and a better safety profile compared to existing treatments.

Addressing Challenges in Quinazolinone Research, including Structure-Based Drug Design Refinements and Novel Compound Generation

Despite the significant progress in quinazolinone research, several challenges remain that need to be addressed to fully exploit the therapeutic potential of this scaffold.

Structure-Based Drug Design Refinements: While computational tools are powerful, their predictive accuracy can be improved. Refining the algorithms and force fields used in molecular docking and dynamics simulations will lead to more reliable predictions of binding affinity and compound behavior.

Overcoming Drug Resistance: A major challenge in cancer therapy is the emergence of drug resistance. The development of novel quinazolinone derivatives that can overcome resistance mechanisms, for instance by targeting mutated forms of enzymes like EGFR, is a critical area of research. mdpi.com

Generating Novel and Diverse Compounds: There is a continuous need to expand the chemical space of quinazolinone derivatives. This involves not only modifying existing scaffolds but also developing new synthetic routes to access completely novel quinazolinone structures. nih.govmdpi.comresearchgate.net The synthesis and biological evaluation of compounds like "this compound" would contribute to this effort.

Improving Bioavailability and ADME Properties: A potent compound is only useful as a drug if it can reach its target in the body. Future research must continue to focus on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of quinazolinone derivatives to ensure they have good bioavailability and are suitable for clinical development. snv63.ru

Addressing these challenges through a combination of innovative synthesis, advanced computational modeling, and comprehensive biological evaluation will be key to the future success of quinazolinones in drug discovery.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one?

- Methodological Answer : The compound can be synthesized via cyclization reactions starting from substituted anthranilic acid derivatives. For example, reacting 6-hydroxy-1,3-dimethyl precursors with formamide or ammonium acetate under controlled heating (150°C) facilitates cyclization to form the quinazolinone core . Heterogeneous solid acid catalysts (e.g., zeolites or sulfonated resins) can improve reaction efficiency by reducing side products and enhancing regioselectivity . Purification typically involves column chromatography or recrystallization from ethanol/water mixtures.

Q. How is structural characterization of this compound performed?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR spectroscopy : Assign peaks for hydroxyl (δ ~10-12 ppm, broad) and methyl groups (δ ~2.5-3.5 ppm) to confirm substitution patterns.

- IR spectroscopy : Identify carbonyl (C=O stretch ~1650-1700 cm⁻¹) and hydroxyl (O-H stretch ~3200-3500 cm⁻¹) functional groups.

- X-ray crystallography : Refine crystal structures using programs like SHELXL to resolve bond lengths and angles, particularly for the quinazolinone ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent interactions. To address this:

- Perform conformational analysis using Cremer-Pople puckering parameters to quantify non-planar distortions in the quinazolinone ring .

- Compare solvent-free crystallographic data (from single-crystal XRD) with solution-state NMR to identify solvent-induced conformational changes.

- Use DFT calculations to model energy-minimized geometries and validate experimental observations .

Q. What strategies improve synthetic yield and regioselectivity in quinazolinone derivatives?

- Methodological Answer :

- Catalyst optimization : Replace homogeneous acids with heterogeneous catalysts (e.g., sulfated zirconia) to enhance recyclability and reduce byproducts .

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve reaction kinetics.

- Temperature control : Employ microwave-assisted synthesis to achieve rapid heating/cooling cycles, minimizing decomposition .

Q. How can researchers assess the biological activity of this compound?

- Methodological Answer :

- Antibacterial assays : Use agar diffusion or microdilution methods against Gram-positive/negative strains. Compare MIC (Minimum Inhibitory Concentration) values with known antibiotics .

- Dose-response studies : Quantify IC₅₀ values in cell-based assays (e.g., MTT assay) to evaluate cytotoxicity.

- Mechanistic studies : Perform molecular docking to predict interactions with bacterial enzymes (e.g., DNA gyrase) and validate via enzymatic inhibition assays .

Q. What computational methods are effective for analyzing solvent effects on molecular conformation?

- Methodological Answer :

- Molecular Dynamics (MD) simulations : Simulate the compound in explicit solvent models (e.g., water, DMSO) to track conformational changes over time.

- Solvent-accessible surface area (SASA) analysis : Correlate solvent exposure with NMR chemical shift variations.

- COSMO-RS theory : Predict solvent-solute interactions and partition coefficients to optimize reaction conditions .

Q. How can researchers address challenges in achieving high purity during synthesis?

- Methodological Answer :

- Chromatographic techniques : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile) to separate polar impurities.

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility differences.

- Analytical validation : Confirm purity via LC-MS (>95% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.